molecular formula C8H8N4 B2674879 4-phenyl-4H-1,2,4-triazol-3-amine CAS No. 2434-63-1

4-phenyl-4H-1,2,4-triazol-3-amine

Cat. No.: B2674879
CAS No.: 2434-63-1
M. Wt: 160.18
InChI Key: IDNHWGLZSOOKAT-UHFFFAOYSA-N
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Description

4-Phenyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a phenyl group attached to the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with formamide, which undergoes cyclization to form the triazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Another method involves the use of substituted phenylhydrazines and nitriles under acidic or basic conditions to form the triazole ring. The choice of solvent, temperature, and catalyst can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl group or the triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring.

Scientific Research Applications

4-Phenyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antifungal and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-phenyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The triazole ring is known to bind to metal ions, which can disrupt the function of metalloproteins and enzymes.

Comparison with Similar Compounds

4-Phenyl-4H-1,2,4-triazol-3-amine can be compared with other triazole derivatives such as:

    4H-1,2,4-Triazol-3-amine: Lacks the phenyl group, which may result in different biological activities and chemical reactivity.

    4-Propyl-4H-1,2,4-triazol-3-amine: The presence of a propyl group instead of a phenyl group can alter its physical and chemical properties.

    4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group, which can introduce additional reactivity and potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

4-phenyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNHWGLZSOOKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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